molecular formula C10H12O2 B140838 3,4-Dimethoxystyrene CAS No. 6380-23-0

3,4-Dimethoxystyrene

Cat. No. B140838
CAS RN: 6380-23-0
M. Wt: 164.2 g/mol
InChI Key: NJXYTXADXSRFTJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxystyrene is a chemical compound that is a derivative of styrene, where two methoxy groups are attached to the aromatic ring. This compound is of interest in polymer chemistry due to its potential applications in creating novel functional polymers.

Synthesis Analysis

The synthesis of polymers based on 3,4-dimethoxystyrene can be achieved through various polymerization methods. For instance, cationic polymerization of 3,4-dimethoxystyrene using trityl hexachloroantimonate as a catalyst has been studied, revealing that under certain conditions, the monomer consumption is quite low, which allows for accurate analysis of the initiation kinetics . This suggests that the polymerization process can be finely controlled to achieve desired outcomes.

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxystyrene plays a crucial role in its reactivity and the properties of the resulting polymers. The presence of methoxy groups on the aromatic ring influences the polymerization behavior and the stability of the resulting polymers. Anionic polymerization studies of dimethoxystyrene derivatives have shown that the position of methoxy groups affects the propagation rates and the ease of functionalization of the resulting polymers .

Chemical Reactions Analysis

Chemical reactions involving 3,4-dimethoxystyrene include polymerization and subsequent functionalization. Anionic polymerization using sec-butyllithium as an initiator has been demonstrated, with immediate initiation reactions upon the addition of the initiator . Furthermore, the resulting polymers from monomers with methoxy groups in the 3,5- and 2,4-positions can be lithiated, which allows for further functionalization at specific positions on the phenyl ring . This indicates that 3,4-dimethoxystyrene and its derivatives can be used to create polymers with tailored functionalities for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxystyrene-derived polymers are influenced by the molecular structure and the nature of the polymerization process. Cationic polymerization is characterized by rapid rates of chain transfer through intramolecular cyclization and major termination reactions, leading to the formation of stable, substituted indanyl cations . These properties are essential for understanding the behavior of the polymers in different environments and for predicting their potential applications.

Scientific Research Applications

Polymerization Processes

  • Cationic Polymerization : 3,4-Dimethoxystyrene undergoes cationic polymerization with trityl hexachloroantimonate, characterized by rapid chain transfer and termination reactions, leading to stable substituted indanyl cations (Rooney, 1983).
  • Anionic Polymerization : It is also effective in anionic polymerization processes, yielding polymers with predictable molecular weights and narrow distributions. These polymers demonstrate potential for various applications due to their ease of lithiation (Takano et al., 1998).

Material Synthesis and Characterization

  • Synthesis of Anti-Inflammatory Drugs : 3,4-Dimethoxystyrene-linked cyclic ketone derivatives have been synthesized for potential use as anti-inflammatory drugs (Li Zheng-qing, 2007).
  • Hydrogen Bonding in Polymers : The compound's derivatives, such as poly(4-hydroxy-3,5-dimethoxystyrene), are used to study the effects of hydrogen bonding on properties like glass transition temperature and heat capacity (Nakamura et al., 1986).

Advanced Functional Materials

  • Catechol-Inspired Homopolymers : Its incorporation in polymers for chelating heavy metals and designing adhesives and antifouling coatings is significant. RAFT polymerization of 3,4-dimethoxystyrene yields well-defined polymers suitable for zinc binding applications (Isakova et al., 2014).
  • Electropolymerization for Novel Materials : 3,4-Dimethoxystyrene undergoes electropolymerization, potentially leading to new materials with unique electronic and structural properties (Patra et al., 2009).

Safety And Hazards

3,4-Dimethoxystyrene is flammable and toxic . It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the random co-polymerization of 3,4-dimethoxystyrene (DMSt) and pentafluorostyrene (PFSt). The study found that DMSt and PFSt were first passed through basic aluminum oxide (alumina, Al2O3). Polymerization was achieved by introducing dioxane, DMSt, and PFSt into a round-bottom flask .

properties

IUPAC Name

4-ethenyl-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYTXADXSRFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41310-36-5
Record name Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=41310-36-5
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DSSTOX Substance ID

DTXSID6064296
Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow oily liquid; sweet, floral penetrating aroma
Record name 3,4-Dimethoxy-1-vinylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

203.00 to 205.00 °C. @ 20.00 mm Hg
Record name 1,2-Dimethoxy-4-vinylbenzene
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Solubility

slightly, Slightly soluble in water, soluble (in ethanol)
Record name 1,2-Dimethoxy-4-vinylbenzene
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Record name 3,4-Dimethoxy-1-vinylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.012
Record name 3,4-Dimethoxy-1-vinylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

3,4-Dimethoxystyrene

CAS RN

6380-23-0
Record name 3,4-Dimethoxystyrene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethoxystyrene
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Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Record name 4-vinylveratrole
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Record name 3,4-DIMETHOXYSTYRENE
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Record name 1,2-Dimethoxy-4-vinylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of n-butyllithium (4 mL, 2,5 M solution in hexane, 10 mmol) (Aldrich) in ether (30 mL) was added methyltriphenylphosphonium bromide (3.57 g, 10 mmol) (Aldrich) over a period of 5 min. The reaction mixture was stirred for 4 h at room temperature. To the resulting orange solution was added 3,4-dimethoxybenzaldehyde (1.82 g, 11 mmol) (Aldrich) dropwise. The solution became colorless, and a white precipitate separated. The mixture was then heated to reflux and immediately allowed to cool to room temperature. The precipitate was removed by filtration. The precipitate was washed with ether and the combined ethereal filtrates were washed with water until neutral and then dried over anhydrous MgSO4. The solvent was removed and the residue, 1,2-dimethoxy-4-ethenyl -benzene, was used in the next reaction without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,4-dimethoxycinnamic acid (0.0083 mol), KOH (10%, 5 ml), methylimidazole (1 mL) and polyethylene glycol (5 ml) were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 200° C.) for 15 minutes. After completion of reaction, it was worked up and purified as in example V and provided a solid (m.p. 110-114° C.); 1H NMR (CDCl3) δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s); 13C NMR (CDCl3) δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7 and 55.8.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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